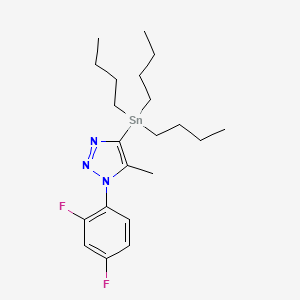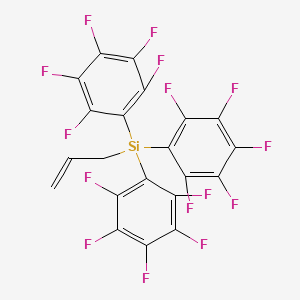![molecular formula C29H21NO B14199315 {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol CAS No. 840531-08-0](/img/structure/B14199315.png)
{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol is a complex organic compound characterized by the presence of a phenyl group, a pyrene moiety, and an amino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol typically involves multi-step organic reactions. One common method includes the coupling of a pyrene derivative with a phenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties. It can be used in imaging studies to track biological processes at the molecular level. Additionally, its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties for specific applications .
Mecanismo De Acción
The mechanism of action of {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol involves its interaction with molecular targets through various pathways. The compound’s amino group can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol include:
- {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol
- {2-[(4-Chlorophenyl)amino]phenyl}methanol
- {2-[(2,6-Dichlorophenyl)amino]benzenemethanol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the pyrene moiety. This structural feature imparts unique photophysical properties, such as strong fluorescence, which are not present in the other compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features enable a wide range of chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, medicine, and materials science.
Propiedades
Número CAS |
840531-08-0 |
|---|---|
Fórmula molecular |
C29H21NO |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
[3-(N-pyren-1-ylanilino)phenyl]methanol |
InChI |
InChI=1S/C29H21NO/c31-19-20-6-4-11-25(18-20)30(24-9-2-1-3-10-24)27-17-15-23-13-12-21-7-5-8-22-14-16-26(27)29(23)28(21)22/h1-18,31H,19H2 |
Clave InChI |
MXVVYGDNGWBRHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC(=C6)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


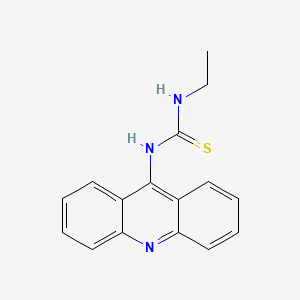
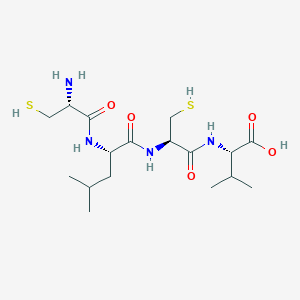
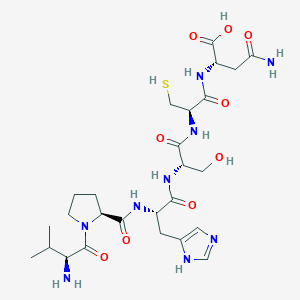
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
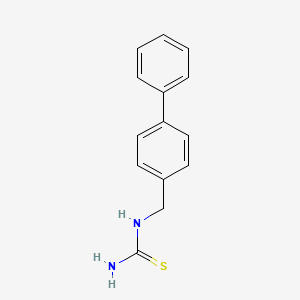
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
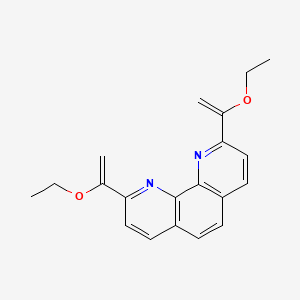
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

